N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

概览

描述

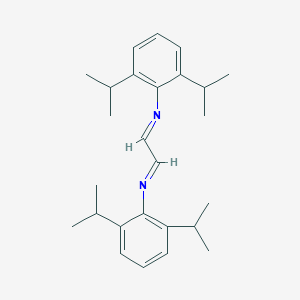

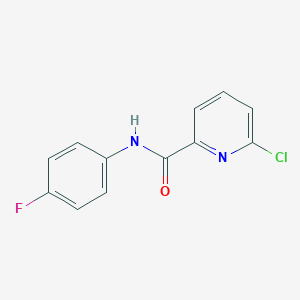

“N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” is a chemical compound with the molecular formula C26H36N2 . It is also known by other names such as “N,N’-Bis(2,6-diisopropylphenyl)-1,2-ethanediamine” and "N,N’-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine" .

Molecular Structure Analysis

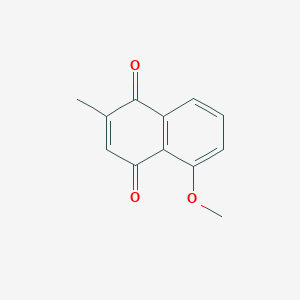

The molecular structure of “N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” consists of two phenyl rings, each substituted with two isopropyl groups, connected by an ethylene bridge with two imine (C=N) groups . The molecule has a total of 26 carbon atoms, 36 hydrogen atoms, and 2 nitrogen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” are not available, it’s known that similar compounds can act as ligands in metal-catalyzed reactions .

Physical And Chemical Properties Analysis

“N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” has a molecular weight of 380.609 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 503.5±50.0 °C at 760 mmHg, and a flash point of 288.9±21.9 °C . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds .

科研应用

Organometallic Chemistry and Catalysis :

- N,N'-Bis(2,6-diisopropylphenyl)ethanediimine derivatives have been used in the synthesis of nickel(II) α-diimine complexes for ethylene polymerization, showing significant activity influenced by ligand structure and cocatalyst nature (Souza et al., 2007).

- These compounds are involved in the formation of bis(NHC) complexes with Grubbs catalysts, displaying substantial olefin metathesis activity (Ledoux et al., 2007).

- They have been utilized in the coordination chemistry of nickel complexes in different oxidation states, influencing the electrochemical properties and reactivity of the system (Reed et al., 2017).

Polymer Science :

- The bis(aldimino)pyridine nickel complexes, derivatives of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, have been investigated for their catalytic performance in ethylene polymerization, producing polymers with varying properties (Fassina et al., 2003).

Material Science and Luminescence :

- These compounds have been explored in the synthesis and characterization of luminescent chelates of europium (III), demonstrating unique structural and luminescent properties (Latva et al., 1996).

Reaction Mechanism and Structural Analysis :

- The reaction of N,N'-bis(2,6-diisopropylphenyl)-1,4-diazadiene with BCl3, leading to a crystalline product, demonstrates the potential of these compounds in studying reaction mechanisms and structural analyses (Mair et al., 2001).

Safety Evaluation in Food Contact Materials :

- The substance bis(2,6-diisopropylphenyl)carbodiimide, a related compound, has been evaluated for its safety in food contact materials, highlighting its relevance in consumer safety applications (Flavourings, 2010).

Catalysis and Synthesis :

- These compounds are involved in the homogeneous catalytic carbonylation of nitroaromatics, illustrating their role in organic synthesis and catalysis (Gargulak & Gladfelter, 1994).

Safety And Hazards

未来方向

“N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” has been used in the preparation of derived ruthenium olefin metathesis catalysts and as a catalyst in palladium-catalyzed aerobic alcohol oxidation supported by alpha-diimine ligands . It has also been used in the regioselective alkylation in the presence of ruthenium-bisimine catalytic precursors and the N-arylation of aromatic amines . These applications suggest potential future directions in the field of catalysis and organic synthesis .

性质

IUPAC Name |

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVIIGXMTONOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348116 | |

| Record name | (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine | |

CAS RN |

74663-75-5 | |

| Record name | (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)

![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)

![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)